molecular formula C14H12N4O2S B590248 Sulfaquinoxaline-d4 CAS No. 1329652-02-9

Sulfaquinoxaline-d4

Cat. No.: B590248
CAS No.: 1329652-02-9
M. Wt: 304.36
InChI Key: NHZLNPMOSADWGC-KDWZCNHSSA-N
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Description

Sulfaquinoxaline-d4 is a deuterium-labeled derivative of sulfaquinoxaline, an antimicrobial agent primarily used in veterinary medicine. This compound exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria and is commonly used to prevent coccidiosis and bacterial infections in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfaquinoxaline-d4 involves the incorporation of deuterium atoms into the sulfaquinoxaline molecule. One common method includes the reaction of o-phenylenediamine with monoxone in the presence of an alkali ionic liquid and a solid base catalyst . The reaction conditions typically involve controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the deuterium-labeled compound. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sulfaquinoxaline-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Sulfaquinoxaline-d4 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Sulfaquinoxaline: The non-deuterated form of sulfaquinoxaline-d4, used for similar antimicrobial purposes.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: A sulfonamide used to treat bacterial infections and prevent coccidiosis.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic and metabolic studies. This labeling also provides insights into the compound’s behavior in biological systems, making it a valuable tool in scientific research .

Properties

CAS No.

1329652-02-9

Molecular Formula

C14H12N4O2S

Molecular Weight

304.36

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D

InChI Key

NHZLNPMOSADWGC-KDWZCNHSSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N

Synonyms

4-Amino-N-2-quinoxalinylbenzenesulfonamide-d4;  N1-(2-Quinoxalinyl)sulfanilamide-d4;  2-(p-Sulfanilamido)quinoxaline-d4;  2-Sulfanilamidobenzopyrazine-d4;  2-p-Aminobenzenesulfonamidoquinoxaline-d4;  Avicocid-d4;  Italquina-d4;  Kokozigal-d4;  N1-(2-Quinoxal

Origin of Product

United States

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